molecular formula C10H15BrN2 B113338 [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine CAS No. 951917-39-8

[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine

Cat. No. B113338
M. Wt: 243.14 g/mol
InChI Key: RRKBCANPLPFWSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine” is a chemical compound with the CAS Number: 951917-39-8 . Its molecular weight is 243.15 and its IUPAC name is 1-(4-bromophenyl)-N~1~,N~1~-dimethyl-1,2-ethanediamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15BrN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 243.15 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

Pharmacological and Toxicological Insights

Research has detailed the pharmacology and toxicology of N-Benzylphenethylamine ("NBOMe") hallucinogens, which share a structural relationship with the compound . These studies emphasize the serotonergic hallucinogens' profound alterations in perception and cognition, mediated by 5-HT2A receptor activation. The addition of an N-benzyl group to phenethylamine hallucinogens increases their 5-HT2A-binding affinity and hallucinogenic potency. This research sheds light on the structural activity relationships and the potential for severe toxicity and complications such as rhabdomyolysis from the use of such compounds (Halberstadt, 2017).

Chemical Synthesis and Industrial Applications

The synthesis of 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing non-steroidal anti-inflammatory and analgesic materials, demonstrates the industrial relevance of brominated aromatic compounds. This review highlights the challenges and advancements in the synthesis processes of such compounds, which could parallel the synthesis complexities and applications of "[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine" in pharmaceuticals and other chemical industries (Qiu et al., 2009).

Regulation and Safety Considerations

An overview of the regulation of dietary supplements in the USA, including issues of adulteration with phenethylamines (PEAs), provides context on the legal and safety considerations for compounds with psychoactive properties. This research is pertinent for understanding the regulatory landscape and the importance of safety evaluations for compounds related to "[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine," especially those that may find their way into consumer products (Pawar & Grundel, 2017).

Biotechnological and Environmental Applications

Studies on the catabolism of biogenic amines by Pseudomonas species illustrate the environmental and biotechnological significance of amine compounds. These bacteria can degrade various biogenic amines, suggesting potential applications in bioremediation and the environmental management of amine-related pollution. This area of research may offer insights into the biodegradability and environmental interactions of "[2-Amino-1-(4-bromophenyl)ethyl]dimethylamine" and similar substances (Luengo & Olivera, 2020).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKBCANPLPFWSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)-N1,N1-dimethylethane-1,2-diamine

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